19(S),20(R)-EDP

Descripción

Propiedades

Fórmula molecular |

C22H32O3 |

|---|---|

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

(4Z,7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1 |

Clave InChI |

OSXOPUBJJDUAOJ-MWEXLPNRSA-N |

SMILES isomérico |

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

SMILES canónico |

CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of 19(S),20(R)-Epoxydocosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-epoxydocosapentaenoic acid, commonly abbreviated as 19(S),20(R)-EDP, is a biologically active lipid mediator. It is an oxylipin metabolite derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA).[1] The formation of this compound is catalyzed by cytochrome P450 (CYP) epoxygenases, which introduce an epoxide group across the terminal double bond of DHA.[2][3] This molecule and its enantiomer, 19(R),20(S)-EDP, are of significant interest in the scientific community due to their diverse physiological roles, including anti-inflammatory, vasodilatory, and cardioprotective effects.[4][5] This guide provides a comprehensive overview of the core structure of this compound, including its chemical properties, synthesis, metabolic pathways, and key signaling mechanisms.

Chemical Structure and Properties

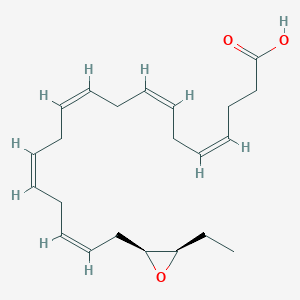

This compound is a 22-carbon fatty acid characterized by five cis double bonds and an epoxide ring at the 19th and 20th carbon positions. The stereochemistry of the epoxide is defined as (19S, 20R).

Chemical Structure of 19(S),20(R)-epoxydocosapentaenoic acid:

(Note: This is a simplified representation. For a detailed 2D structure, please refer to chemical databases such as PubChem[1])

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H32O3 | [1] |

| Molecular Weight | 344.5 g/mol | [1] |

| IUPAC Name | (4Z,7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid | [1] |

| Synonyms | 19(S),20(R)-EpDPE, (19S,20R)-epoxy-(4Z,7Z,10Z,13Z,16Z)-docosapentaenoic acid | [1] |

| Physical State | Solution in ethanol | [6] |

Table 2: NMR Spectroscopic Data for this compound Methyl Ester

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H-19, H-20 | 2.91-2.98 | m | |

| Olefinic CH | 5.33-5.54 | m | |

| Allylic CH2 | 2.83-2.85 | m | |

| CH2-COOH | 2.40-2.45 | m | |

| OCH3 | 3.65 | s | |

| ¹³C NMR | |||

| C=O | 173.5 | ||

| Olefinic C | 126.7-136.0 | ||

| Epoxide C | ~57-58 | ||

| OCH3 | 51.6 |

(Data compiled from Cinelli et al., 2019[7]. Note: The provided data is for the methyl ester derivative of 19,20-EDP. The full NMR data can be found in the supporting information of the cited reference.)

Experimental Protocols

Asymmetric Total Synthesis of this compound

The first asymmetric total synthesis of 19,20-EDP was reported by Cinelli et al. in 2019.[8][9] The strategy involves the creation of an enantiopure β-epoxyaldehyde which is then coupled with the remainder of the polyene structure via a Wittig condensation.[8][9]

Protocol:

-

Synthesis of the Chiral Epoxide: A homoallylic alcohol is subjected to asymmetric epoxidation using a transition metal catalyst (e.g., hafnium or zirconium) and a bis-hydroxamic acid (BHA) ligand, such as (S,S)-diphenylacetyl ligand, to yield the desired (S,R)-epoxy alcohol.[7]

-

Oxidation to the Aldehyde: The resulting epoxy alcohol is then oxidized to the corresponding aldehyde, for example, using Dess-Martin periodinane.[7]

-

Synthesis of the Phosphonium (B103445) Salt: The polyene chain is prepared as a phosphonium salt. This is typically achieved by reacting the corresponding alkyl halide with triphenylphosphine.[7]

-

Wittig Condensation: The enantiopure β-epoxyaldehyde is reacted with the phosphonium salt ylide (generated by treating the phosphonium salt with a strong base like sodium hexamethyldisilazide) in an inert solvent such as THF at low temperatures (-78 °C) to form the full carbon skeleton of the this compound methyl ester.[7] To prevent side reactions, it is crucial to remove oxygen from the reaction mixture by methods such as freeze-pump-thaw cycles.[7]

-

Saponification: The final step is the saponification of the methyl ester to the carboxylic acid using a base such as lithium hydroxide (B78521) in a mixture of THF and water.[7]

-

Purification: The final product is purified using preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column.[7]

Chiral Separation of EDP Isomers

The separation of the 19(S),20(R)- and 19(R),20(S)- enantiomers is crucial for studying their specific biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose.

Protocol:

-

Derivatization: The carboxylic acid of the EDPs is often converted to the methyl ester using diazomethane (B1218177) to improve chromatographic separation.

-

Chiral HPLC: The methyl ester derivatives are then separated on a chiral stationary phase column, such as a Chiralcel OB column.

-

Mobile Phase: A non-polar mobile phase, for example, a mixture of hexane (B92381) with a small percentage of isopropyl alcohol and acetic acid, is used for the separation.

-

Detection: The separated enantiomers can be detected using a UV detector or a radiometric flow scintillation analyzer if radiolabeled compounds are used.

Signaling and Metabolic Pathways

Metabolic Pathway of this compound

This compound is an endogenous metabolite of DHA.[2] Its formation and degradation are tightly regulated by specific enzymes.

The primary pathway for the biosynthesis of 19,20-EDP involves the action of cytochrome P450 epoxygenases on DHA.[2][3] Several CYP isoforms, including CYP2C8, CYP2C18, CYP2E1, and CYP2J2, can catalyze this reaction, with a preference for the terminal double bond of DHA.[2] Once formed, 19,20-EDP is rapidly metabolized by soluble epoxide hydrolase (sEH) to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-diHDPA).[2]

Caption: Metabolic pathway of this compound.

Sirtuin-Dependent Signaling Pathway

Recent studies on a synthetic analog of 19,20-EDP have revealed a cardioprotective signaling pathway involving sirtuins (SIRT).[4] Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes.[4]

The proposed pathway suggests that 19,20-EDP can activate SIRT1 and SIRT3.[4] SIRT3, located in the mitochondria, can then deacetylate and activate downstream targets such as manganese superoxide (B77818) dismutase (MnSOD2), an important antioxidant enzyme.[4] This leads to a reduction in reactive oxygen species (ROS) and protection against cellular damage, particularly in the context of ischemia-reperfusion injury.[4]

Caption: Sirtuin-dependent signaling of this compound.

Experimental Workflow: Asymmetric Synthesis

The following diagram illustrates the key stages in the asymmetric total synthesis of this compound.

Caption: Asymmetric synthesis workflow for this compound.

Biological Activity

This compound and its related compounds exhibit a range of biological activities. The quantitative data available for these activities are summarized below.

Table 3: Quantitative Biological Data for 19,20-EDP and Analogs

| Compound | Biological Effect | System | Concentration / Dose | Reference |

| (±)-19(20)-EpDPA | Suppression of hepatic crown-like structure formation and liver fibrosis | Mouse model of NASH | 100 ng/animal (i.p.) | [6] |

| (±)-19(20)-EpDPA | Induction of acute mechanical hyperalgesia | Mouse | Intraplantar administration | [6] |

| 19R(20S)-EpDPA | Prevention of calcium-induced increases in spontaneous beating | Isolated neonatal rat cardiomyocytes | 30 nM | [10] |

| 19,20-EDP | Increased PGC1α protein expression (with t-TUCB) | Differentiating murine brown adipocytes | 10 µM | [11] |

| 19,20-EDP analog (SA-22) | Cardioprotection against ischemia-reperfusion injury | Isolated mouse hearts | 1 µM | [4] |

Conclusion

This compound is a stereospecific metabolite of DHA with a complex and well-defined structure. Its synthesis and biological activities are areas of active research. The detailed structural information, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for professionals in the fields of lipidomics, pharmacology, and drug development. Further investigation into the signaling pathways and therapeutic potential of this compound and its analogs is warranted.

References

- 1. (4Z,7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid | C22H32O3 | CID 35020807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cardioprotective Action of a Novel Synthetic 19,20-EDP Analog is Sirt Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. mdpi.com [mdpi.com]

The Biosynthesis of 19(S),20(R)-Epoxydocosapentaenoic Acid (EDP) from Docosahexaenoic Acid (DHA): A Technical Guide for Researchers

An In-depth Technical Guide on the Core Biosynthetic Pathway, Experimental Analysis, and Cellular Signaling of a Potent Omega-3 Fatty Acid Metabolite.

Introduction

Epoxydocosapentaenoic acids (EDPs) are bioactive lipid mediators derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). These molecules are synthesized through the cytochrome P450 (CYP) epoxygenase pathway and have garnered significant interest in the scientific community for their diverse physiological roles. Among the various regioisomers, 19(S),20(R)-EDP has emerged as a particularly potent signaling molecule with demonstrated anti-inflammatory, anti-angiogenic, and anti-tumorigenic properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound from DHA, detailed experimental protocols for its study, and an exploration of its downstream signaling pathways, with a focus on its anti-angiogenic effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, pharmacology, and cancer biology.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a two-step enzymatic process involving initial epoxidation of DHA by CYP epoxygenases followed by potential hydrolysis by soluble epoxide hydrolase (sEH).

Epoxidation of DHA by Cytochrome P450 Epoxygenases

The primary step in the formation of 19,20-EDP is the epoxidation of the terminal double bond of DHA, located at the 19,20 position. This reaction is catalyzed by a subset of CYP enzymes, primarily from the CYP2C and CYP2J subfamilies.[1] While several CYP isoforms can metabolize DHA, some exhibit a preference for producing the 19,20-EDP regioisomer.[2]

The key human CYP450 isoforms involved in the biosynthesis of 19,20-EDP from DHA include:

The general reaction is as follows:

DHA + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Hydrolysis of this compound by Soluble Epoxide Hydrolase (sEH)

Once formed, this compound is a substrate for the enzyme soluble epoxide hydrolase (sEH), which converts the epoxide to its corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP).[4] This diol is generally considered to be less biologically active than its epoxide precursor.[2] Therefore, the activity of sEH plays a crucial role in regulating the in vivo concentrations and biological effects of this compound. Inhibition of sEH is a common strategy to increase the bioavailability and potentiate the actions of EDPs.[2]

The hydrolysis reaction is as follows:

This compound + H₂O → 19,20-DHDP

References

- 1. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | MRM-DIFF: data processing strategy for differential analysis in large scale MRM-based lipidomics studies [frontiersin.org]

The Role of Cytochrome P450 in the Formation of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). This transformation is primarily catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP) epoxygenases. As an endogenous signaling molecule, 19,20-EDP is implicated in a variety of physiological and pathophysiological processes, including inflammation, angiogenesis, cardiovascular function, and cancer progression. This technical guide provides an in-depth overview of the role of cytochrome P450 enzymes in the formation of 19,20-EDP, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways.

Metabolic Pathway of 19,20-EDP Formation and Degradation

The formation of 19,20-EDP is a critical step in the metabolism of DHA. CYP epoxygenases, a subset of the larger CYP superfamily, introduce an epoxide group across the terminal double bond of DHA. This enzymatic reaction is a monooxygenase reaction, requiring NADPH and molecular oxygen. Once formed, 19,20-EDP can exert its biological effects before being further metabolized. The primary route of 19,20-EDP degradation is through the action of soluble epoxide hydrolase (sEH), which converts the epoxide to its corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA), a generally less active compound.

Cytochrome P450 Isoforms Involved in 19,20-EDP Formation

Several human CYP isoforms have been identified as capable of metabolizing DHA to 19,20-EDP. The regioselectivity of these enzymes often favors the epoxidation of the terminal double bond of omega-3 fatty acids.

Key Human CYP Isoforms:

-

CYP2C Family: Members of the CYP2C subfamily, particularly CYP2C8 and CYP2C9 , are recognized as major epoxygenases for polyunsaturated fatty acids, including DHA. Studies have shown that CYP2C8 exhibits a high preference for producing 19,20-EDP from DHA.[1]

-

CYP2J Family: CYP2J2 is another significant epoxygenase, highly expressed in extrahepatic tissues such as the heart. It efficiently metabolizes DHA to 19,20-EDP.[2][3]

-

CYP4A Family: CYP4A11 primarily functions as a fatty acid ω-hydroxylase but also possesses epoxygenase activity towards DHA, contributing to the formation of 19,20-EDP.[4][5]

The relative contribution of each isoform to the total in vivo production of 19,20-EDP can vary depending on tissue-specific expression levels and the presence of other competing substrates.

Quantitative Data on 19,20-EDP Formation and Activity

While extensive quantitative kinetic data for the formation of 19,20-EDP by specific human CYP isoforms is limited in the literature, some studies provide valuable insights into the efficiency of these reactions and the potency of the resulting metabolite.

Table 1: Kinetic Parameters for DHA Metabolism by CYP2J2

| Parameter | Value | Substrate/Product | Reference |

| Km | 10.3 ± 1.5 µM | DHA (total metabolites) | [2] |

| Vmax | 1.8 ± 0.1 nmol/min/nmol CYP2J2 | DHA (total metabolites) | [2] |

| Ki | 5.5 ± 0.8 µM | DHA (inhibition of AA metabolism) | [2] |

Note: The kinetic parameters for CYP2J2 are for the formation of total DHA metabolites, of which 19,20-EDP is a major component.

Table 2: Kinetic Parameters for Arachidonic Acid (AA) Metabolism by CYP4A11

| Parameter | Value | Substrate/Product | Reference |

| Km | 228 µM | AA (20-HETE formation) | [6] |

| Vmax | 49.1 min-1 | AA (20-HETE formation) | [6] |

Note: While this data is for arachidonic acid, it provides an indication of the kinetic profile of CYP4A11 with fatty acid substrates.

Table 3: Biological Activity of 19,20-EDP

| Biological Effect | Concentration | % Effect | Cell/System | Reference |

| Inhibition of VEGF-induced angiogenesis | 1 µM | ~63% inhibition | HUVECs | [7] |

| Inhibition of VEGF-induced angiogenesis | 3 µM | ~91% inhibition | HUVECs | [7] |

| Inhibition of VEGFR2 phosphorylation | 1 µM | Significant inhibition | HUVECs | [7] |

| Reduction of U-46619-induced vascular tone | 300 nM | Significant reduction | Human Pulmonary Arteries | [8] |

| Inhibition of primary tumor growth (with sEH inhibitor) | 0.05 mg/kg/day | ~70% inhibition | Mouse model | [9] |

Experimental Protocols

In Vitro Formation of 19,20-EDP using Recombinant CYP Enzymes

This protocol describes a general procedure for the enzymatic synthesis of 19,20-EDP from DHA using commercially available recombinant human CYP enzymes.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP2C8, CYP2J2)

-

Cytochrome P450 reductase (CPR)

-

Cytochrome b5 (optional, can enhance activity of some CYPs)

-

Docosahexaenoic acid (DHA)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Organic solvent (e.g., ethanol (B145695) or DMSO) for dissolving DHA

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Reconstitution of the Enzyme System:

-

In a microcentrifuge tube, combine the recombinant CYP enzyme, CPR, and cytochrome b5 (if used) in a molar ratio (e.g., 1:2:1) with lipid vesicles in potassium phosphate buffer.

-

Incubate on ice for 30 minutes to allow for reconstitution.

-

-

Reaction Setup:

-

Prepare the reaction mixture in a final volume (e.g., 200 µL) containing the reconstituted enzyme system in potassium phosphate buffer.

-

Add DHA (dissolved in a small volume of organic solvent) to the desired final concentration (e.g., 10-50 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the NADPH regenerating system or NADPH to a final concentration of approximately 1 mM.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linearity of the reaction.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Quantification of 19,20-EDP

This protocol provides a general framework for the sensitive and specific quantification of 19,20-EDP in biological matrices.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reversed-phase column

-

Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid)

-

19,20-EDP analytical standard

-

Deuterated 19,20-EDP internal standard

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

Organic solvents for extraction (e.g., hexane, ethyl acetate)

Procedure:

-

Sample Preparation:

-

To the biological sample (e.g., plasma, cell culture supernatant), add the deuterated internal standard.

-

Perform liquid-liquid extraction with an appropriate organic solvent or use SPE for sample cleanup and concentration.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase composition.

-

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution to separate 19,20-EDP from other isomers and matrix components. An example gradient could be starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 19,20-EDP and its deuterated internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the 19,20-EDP analytical standard.

-

Quantify the amount of 19,20-EDP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

In Vivo Matrigel Plug Angiogenesis Assay

This assay is used to assess the pro- or anti-angiogenic effects of 19,20-EDP in vivo.

Materials:

-

Matrigel (growth factor reduced)

-

Pro-angiogenic factor (e.g., VEGF or bFGF)

-

19,20-EDP

-

Vehicle control

-

Mice (e.g., C57BL/6)

-

Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

-

Preparation of Matrigel Plugs:

-

On ice, mix Matrigel with the pro-angiogenic factor and either 19,20-EDP or vehicle.

-

Keep the mixture on ice to prevent premature polymerization.

-

-

Subcutaneous Injection:

-

Anesthetize the mice and subcutaneously inject the Matrigel mixture into the flank.

-

The Matrigel will form a solid plug at body temperature.

-

-

Incubation Period:

-

Allow the plugs to remain in the mice for a set period (e.g., 7-14 days) to allow for vascularization.

-

-

Plug Excision and Analysis:

-

Euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a commercially available kit.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker like anti-CD31 to visualize and quantify blood vessels.

-

-

Signaling Pathways Modulated by 19,20-EDP

19,20-EDP exerts its biological effects by modulating various intracellular signaling pathways. Two prominent examples are its anti-angiogenic effects through the VEGF receptor 2 (VEGFR2) pathway and its metabolic and anti-inflammatory effects via the G-protein coupled receptor 120 (GPR120).

Inhibition of VEGFR2 Signaling

19,20-EDP has been shown to inhibit angiogenesis by interfering with the signaling cascade initiated by vascular endothelial growth factor (VEGF).

References

- 1. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective epoxidation of the last double bond of polyunsaturated fatty acids by human cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric binding and metabolism of polyunsaturated fatty acids (PUFAs) by CYP2J2 epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medsciencegroup.com [medsciencegroup.com]

- 5. diseases.jensenlab.org [diseases.jensenlab.org]

- 6. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Endogenous Levels of 19(S),20(R)-EDP in Human Plasma

This guide provides a comprehensive overview of the endogenous levels of 19(S),20(R)-dihydroxydocosapentaenoic acid (this compound), a significant metabolite of docosahexaenoic acid (DHA), in human plasma. It includes quantitative data, detailed experimental protocols for its measurement, and a review of its known signaling pathways.

Introduction

19(S),20(R)-dihydroxydocosapentaenoic acid (this compound) is a diol formed from the hydrolysis of its precursor, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE or 19,20-EDP). 19,20-EDP is an epoxide metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), generated by the action of cytochrome P450 (CYP) epoxygenases. These lipid mediators are implicated in a range of biological processes and are of increasing interest in drug development due to their potential therapeutic effects. This document outlines the current understanding of the endogenous plasma concentrations of this compound and the methodologies used for its quantification.

Quantitative Data of Endogenous 19,20-EDP and Related Metabolites in Human Plasma

The quantification of 19,20-EDP and its precursor 19,20-EpDPE in human plasma reveals low nanomolar concentrations. The following tables summarize the available data from studies on healthy human subjects.

Table 1: Endogenous Plasma Concentrations of DHA-Derived Epoxides and Diols in Healthy Humans

| Analyte | Concentration (nM) | Study Population | Notes | Reference |

| DHA-derived epoxides | 1 - 50 | 10 healthy volunteers | This range includes various epoxide metabolites of DHA. | [1] |

| 19,20-EpDPE (19,20-EDP) | 0.13 ± 0.03 | 6 healthy men (baseline) | Precursor to this compound. | [2] |

| 19,20-DiHDPA (19,20-EDP diol) | 0.28 ± 0.04 | 6 healthy men (baseline) | This is the diol metabolite, this compound. | [2] |

Note: Concentrations are presented as mean ± standard error (SE) where available.

Experimental Protocols

The accurate quantification of 19,20-EDP in human plasma requires sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Blood Collection and Plasma Preparation

-

Anticoagulant: Blood should be collected in tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA).

-

Centrifugation: Plasma is separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.[3]

-

Storage: The resulting plasma should be immediately frozen and stored at -80°C until analysis to prevent degradation of the lipid mediators.[3]

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Internal Standards: Prior to extraction, an internal standard mixture containing deuterated analogs of the analytes of interest is added to the plasma sample for accurate quantification.

-

Extraction: Lipids are extracted from the plasma using a suitable organic solvent mixture. A common method involves a mixture of hexane (B92381) and isopropanol.

-

Solid-Phase Extraction (SPE): The lipid extract is then subjected to SPE for purification and concentration of the oxylipins. This step is crucial for removing interfering substances from the complex plasma matrix.

3. Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is typically used to separate the different lipid mediators based on their polarity.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.

Signaling Pathways and Biological Activities

19,20-EDP and its precursor have been shown to exert a variety of biological effects, suggesting their involvement in several signaling pathways.

-

Anti-inflammatory and Pro-resolving Actions: Like other omega-3 fatty acid-derived mediators, EDPs are thought to have anti-inflammatory properties.

-

Cardiovascular Effects: 19,20-EDP has been reported to have vasodilatory and anti-arrhythmic effects, suggesting a role in cardiovascular protection.[2]

-

Anti-cancer Activity: Studies have indicated that DHA-derived epoxides can inhibit angiogenesis, tumor growth, and metastasis.[2]

-

GPR120 Activation: 19,20-EpDPE has been shown to act as an agonist for G protein-coupled receptor 120 (GPR120), mediating preventive effects against nonalcoholic steatohepatitis (NASH) fibrosis.[4]

Visualizations

Experimental Workflow for 19,20-EDP Quantification

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma levels of EPA and DHA after ingestion of a single dose of EPA and DHA ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

19(S),20(R)-EDP mechanism of action in cardiovascular system

An In-depth Technical Guide to the Cardiovascular Mechanism of Action of 19(S),20(R)-Epoxydocosapentaenoic Acid (19,20-EDP)

Executive Summary

19(S),20(R)-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA) through the cytochrome P450 (CYP) epoxygenase pathway. Emerging evidence has identified 19,20-EDP as a potent signaling molecule within the cardiovascular system, exerting a range of protective effects. Its biological activity is tightly regulated by the soluble epoxide hydrolase (sEH) enzyme, which converts it into a less active diol. Consequently, the therapeutic potential of 19,20-EDP is often enhanced when co-administered with sEH inhibitors (sEHIs). This guide provides a comprehensive overview of the core mechanisms of action of 19,20-EDP, focusing on its antihypertensive, cardioprotective, anti-angiogenic, and anti-inflammatory roles, supported by quantitative data and detailed experimental methodologies.

Introduction

Omega-3 PUFAs, commonly found in fish oil, are widely recognized for their cardiovascular benefits.[1] Their mechanism of action is complex, involving the production of various bioactive metabolites. One critical pathway involves the metabolism of DHA by CYP epoxygenases to form epoxydocosapentaenoic acids (EDPs). Among these, 19,20-EDP is a major regioisomer that has garnered significant attention for its potent cardiovascular effects.[2] The physiological concentrations and activity of 19,20-EDP are limited by its rapid hydrolysis into 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP) by the sEH enzyme.[3][4][5] This understanding has led to a therapeutic strategy that combines the administration of 19,20-EDP with sEHIs to stabilize the epoxide and amplify its beneficial actions.[3][6]

Core Mechanisms of Action and Signaling Pathways

Cardioprotection and Mitochondrial Preservation via SIRT3 Activation

A primary mechanism for the cardioprotective effects of 19,20-EDP against ischemia-reperfusion (IR) injury is the direct activation of Sirtuin 3 (SIRT3), a crucial mitochondrial deacetylase.[7][8]

-

Direct Binding and Activation : Molecular modeling and fluorescence thermal shift assays have shown that 19,20-EDP directly binds to the human SIRT3 protein.[8] This binding enhances the stabilization of the SIRT3/NAD+ complex, leading to increased enzymatic activity.[8][9]

-

Mitochondrial Protein Deacetylation : During ischemic events, SIRT3 activity is suppressed, leading to the hyperacetylation and dysfunction of key mitochondrial proteins.[8][9] By activating SIRT3, 19,20-EDP promotes the deacetylation of these proteins, including the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD), thereby preserving their function.[7][10]

-

Improved Mitochondrial Function : The activation of SIRT3 by 19,20-EDP results in preserved mitochondrial respiration, enhanced glucose oxidation rates, increased ATP production, and reduced oxidative injury.[8][9][11] This preservation of mitochondrial quality is critical for limiting myocardial damage following an ischemic insult.[7][8] The cardioprotective effects of 19,20-EDP are significantly diminished by SIRT3 inhibitors or in Sirt3 genetic knockout mice, confirming the essential role of this pathway.[7][8]

References

- 1. Cardiovascular effects of n-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Omega-3 Epoxide of Docosahexaenoic Acid Lowers Blood Pressure in Angiotensin-II–Dependent Hypertension [escholarship.org]

- 4. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial soluble epoxide hydrolase links polyunsaturated fatty acid metabolism to oxidative stress and atherosclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Omega-3 Epoxide of Docosahexaenoic Acid Lowers Blood Pressure in Angiotensin-II Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective effect of 19,20-epoxydocosapentaenoic acid (19,20-EDP) in ischaemic injury involves direct activation of mitochondrial sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of 19(S),20(R)-Epoxydocosapentaenoic Acid (EDP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. Emerging evidence has highlighted its potent anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides an in-depth overview of the core anti-inflammatory mechanisms of 19,20-EDP, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of 19,20-EDP are primarily mediated through the modulation of key signaling pathways and the regulation of inflammatory gene expression. Its efficacy is often enhanced by co-administration with inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes EDPs to their less active diol form, 19,20-dihydroxydocosapentaenoic acid (DiHDPA).[1]

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. 19,20-EDP has been shown to significantly suppress the activation of the NF-κB pathway.[2] In in vitro studies using murine brown preadipocytes, 10 µM of 19,20-EDP alone was sufficient to significantly suppress lipopolysaccharide (LPS)-induced NF-κB activation.[2] This effect was observed to be independent of the presence of an sEH inhibitor.[2]

Further in vivo evidence from studies on diet-induced obese mice demonstrated that administration of 19,20-EDP (0.05 mg/kg/day) in combination with an sEH inhibitor (t-TUCB) led to a significant decrease in inflammatory NF-κB signaling in brown adipose tissue.[3] This was evidenced by reduced phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]

Activation of the PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and the suppression of inflammation. Activation of PPARγ can antagonize the activity of pro-inflammatory transcription factors like NF-κB. 19,20-EDP has been identified as an activator of PPARγ.[2] In murine brown preadipocytes, 19,20-EDP at a concentration of 10 µM significantly activated a PPARγ reporter.[2] This activation was also observed to be independent of sEH inhibition.[2]

Quantitative Data on Anti-Inflammatory Effects

While comprehensive dose-response data leading to precise IC50 and EC50 values for 19,20-EDP are not extensively available in the public domain, the following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Type | Concentration of 19,20-EDP | Effect | Reference |

| NF-κB Reporter Assay | Murine Brown Preadipocytes | 10 µM | Significant suppression of LPS-induced NF-κB activation | [2] |

| PPARγ Reporter Assay | Murine Brown Preadipocytes | 10 µM | Significant activation of PPARγ | [2] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Treatment | Dosage | Effect | Reference |

| Diet-induced Obese Mice | 19,20-EDP + t-TUCB (sEH inhibitor) | 0.05 mg/kg/day (19,20-EDP) | Decreased inflammatory NF-κB signaling in brown adipose tissue | [3] |

| Met-1 Breast Tumor Model | 19,20-EDP + t-AUCB (sEH inhibitor) | 0.05 mg/kg/day (19,20-EDP) | ~70% inhibition of tumor growth (anti-angiogenic effect) | [4] |

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is adapted from studies investigating the effect of 19,20-EDP on NF-κB activation.[2]

Methodology:

-

Cell Seeding: Seed murine brown preadipocytes in 24-well plates at a density of 5.0 x 10⁴ cells per well.[5]

-

Transfection: After 24 hours, transiently transfect the cells with an NF-κB transactivation reporter plasmid and a β-galactosidase (β-gal) plasmid for normalization.[5]

-

Pre-treatment: After another 24 hours, pre-treat the cells with 19,20-EDP (e.g., 10 µM) or vehicle (DMSO) for 1 hour.[5]

-

Stimulation: Co-treat the cells with lipopolysaccharide (LPS) for 18 hours to induce inflammation.[5]

-

Lysis and Measurement: Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.[5]

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency and cell number. Express the results as a fold change relative to the control group.[5]

PPARγ Transactivation Assay

This protocol is based on methodologies used to assess the activation of PPARγ by 19,20-EDP.[2]

Methodology:

-

Cell Seeding: Seed murine brown preadipocytes in 24-well plates at a density of 5.0 x 10⁴ cells per well.[5]

-

Transfection: After 24 hours, transiently transfect the cells with a murine PPARγ transactivation reporter plasmid and a β-galactosidase (β-gal) plasmid.[5]

-

Treatment: After an additional 24 hours, treat the cells with different concentrations of 19,20-EDP (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 24 hours.[5]

-

Lysis and Measurement: Lyse the cells and measure luciferase and β-galactosidase activities.[5]

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Express the results as a fold change in activity compared to the vehicle-treated control.[5]

Measurement of Inflammatory Cytokines by ELISA

This is a general protocol for quantifying the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from cultured cells.

Methodology:

-

Cell Culture and Treatment: Plate appropriate cells (e.g., macrophages, endothelial cells) in 24- or 96-well plates. Pre-treat with various concentrations of 19,20-EDP before stimulating with an inflammatory agent like LPS.

-

Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Block non-specific binding sites.

-

Add diluted cell culture supernatants and a series of known standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash again.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash.

-

Add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., H₂SO₄).

-

-

Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its ability to inhibit the pro-inflammatory NF-κB pathway and activate the anti-inflammatory PPARγ pathway. While further research is needed to establish comprehensive dose-response relationships and elucidate its full therapeutic potential, the existing data strongly support its development as a novel anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising lipid mediator.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]

Degradation of 19(S),20(R)-EDP by Soluble Epoxide Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S),20(R)-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) metabolism of docosahexaenoic acid (DHA). This epoxide plays a crucial role in various physiological processes, including the regulation of inflammation, pain, and blood pressure. The biological activity of 19,20-EDP is tightly controlled by its degradation into the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP) by the enzyme soluble epoxide hydrolase (sEH). Understanding the kinetics and mechanisms of this degradation is paramount for the development of therapeutic strategies that target the sEH pathway to modulate the levels of bioactive epoxides. This guide provides an in-depth technical overview of the degradation of 19(S),20(R)-EDP by sEH, including quantitative data, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data

| Biological Matrix | Analyte | Concentration | Condition | Reference |

| Rat Brain | 19,20-DHDP | Increased with DHA supplementation | Rotenone-induced Parkinson's disease model | [1] |

| Rat Brain | 19,20-EDP | Not significantly increased with DHA supplementation | Rotenone-induced Parkinson's disease model | [1] |

| Rat Brain | 19,20-DHDP | Suppressed by sEH inhibitor (TPPU) | Rotenone-induced Parkinson's disease model with DHA supplementation | [1] |

| Rat Brain | 19,20-EDP | Increased by sEH inhibitor (TPPU) | Rotenone-induced Parkinson's disease model with DHA supplementation | [1] |

Experimental Protocols

Enzymatic Assay for sEH-mediated Hydrolysis of this compound

This protocol describes the in vitro assessment of soluble epoxide hydrolase activity using this compound as a substrate.

Materials:

-

Recombinant human or murine soluble epoxide hydrolase (sEH)

-

19(S),20(R)-epoxydocosapentaenoic acid (19,20-EDP) substrate

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 100 mM NaCl and 0.1 mg/mL BSA

-

sEH inhibitor (e.g., TPPU, AUDA) for control experiments

-

Organic solvent (e.g., methanol, acetonitrile) for reaction quenching

-

Internal standard (e.g., d11-19,20-DHDP) for LC-MS/MS analysis

Procedure:

-

Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in the assay buffer. Keep the enzyme on ice.

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO). Further dilute the substrate in the assay buffer to the desired final concentrations for the assay.

-

Reaction Initiation: In a microcentrifuge tube, combine the diluted enzyme solution and the substrate solution. For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate. The final reaction volume can be adjusted as needed (e.g., 100 µL).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold organic solvent (e.g., methanol) containing the internal standard.

-

Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.

Quantification of 19,20-EDP and 19,20-DHDP by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of the substrate (19,20-EDP) and the product (19,20-DHDP).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a hold at 95% B for 2 minutes, and re-equilibration at 30% B for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

19,20-EDP: Precursor ion (m/z) 343.2 -> Product ion (m/z) specific to the fragmentation of the epoxide (e.g., fragments corresponding to the cleavage of the epoxide ring and carboxyl group).

-

19,20-DHDP: Precursor ion (m/z) 361.2 -> Product ion (m/z) specific to the fragmentation of the diol (e.g., fragments corresponding to water loss and cleavage of the diol moiety).

-

Internal Standard (d11-19,20-DHDP): Precursor ion (m/z) 372.2 -> Product ion (m/z) specific to the deuterated diol.

-

-

Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Data Analysis:

-

Construct calibration curves for both 19,20-EDP and 19,20-DHDP using known concentrations of authentic standards.

-

Quantify the amount of substrate consumed and product formed in the enzymatic reaction by interpolating their peak area ratios relative to the internal standard on the respective calibration curves.

-

Calculate the sEH activity as the rate of product formation (e.g., pmol/min/mg of protein).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The conversion of DHA to 19,20-EDP and its subsequent degradation by sEH is a key metabolic pathway.

Caption: Metabolic conversion of DHA to 19,20-EDP and its hydrolysis by sEH.

Experimental Workflow for sEH Activity Measurement

A typical workflow for determining the enzymatic activity of sEH on 19,20-EDP.

Caption: Workflow for sEH activity assay using 19,20-EDP.

Signaling Consequences of 19,20-EDP Degradation

The conversion of 19,20-EDP to 19,20-DHDP has significant implications for downstream cellular signaling. While 19,20-EDP often exhibits anti-inflammatory and pro-resolving effects, its diol metabolite can have different or attenuated activities.

Caption: Differential signaling effects of 19,20-EDP and its metabolite 19,20-DHDP.

Studies have shown that 19,20-EDP can activate peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway.[2][3][4] In contrast, in certain cell types and conditions, 19,20-EDP has been observed to induce cytotoxicity through the production of ceramide.[5] The conversion to 19,20-DHDP alters these signaling properties. For instance, 19,20-DHDP has been shown to induce the expression of antioxidant genes through the activation of the Nrf2 pathway, suggesting a distinct biological role for the diol metabolite.[1] The balance between 19,20-EDP and 19,20-DHDP, therefore, represents a critical regulatory node in cellular signaling.

Conclusion

The degradation of this compound by soluble epoxide hydrolase is a key process that terminates the signaling of this potent lipid mediator and produces a diol with its own distinct biological activities. The methodologies and data presented in this technical guide provide a framework for researchers to investigate this important enzymatic reaction. Further studies to elucidate the precise kinetic parameters and the full spectrum of signaling consequences of this metabolic conversion will be crucial for the development of novel therapeutics targeting the sEH pathway for the treatment of a range of inflammatory and cardiovascular diseases.

References

- 1. Contribution of DHA diols (19,20-DHDP) produced by cytochrome P450s and soluble epoxide hydrolase to the beneficial effects of DHA supplementation in the brains of rotenone-induced rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of an optimized PPAR-γ agonist via NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHA and 19,20-EDP induce lysosomal-proteolytic-dependent cytotoxicity through de novo ceramide production in H9c2 cells with a glycolytic profile - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 19(S),20(R)-EDP in Ischemic Injury: A Technical Guide

An In-depth Exploration of a Promising Cardioprotective and Neuroprotective Agent for Researchers and Drug Development Professionals

Executive Summary

Ischemic injuries, such as myocardial infarction and stroke, represent a significant global health burden, necessitating the development of novel therapeutic strategies. 19(S),20(R)-dihydroxydocosahexaenoic acid (19(S),20(R)-EDP), a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), has emerged as a potent signaling lipid with significant therapeutic potential in mitigating the damage caused by ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the current understanding of this compound's protective mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. The primary focus of the available research has been on its cardioprotective effects, which are largely mediated through the direct activation of the mitochondrial deacetylase Sirtuin 3 (SIRT3). The neuroprotective potential of this compound in ischemic stroke is an area of growing interest, with current evidence largely extrapolated from the known benefits of its precursor, DHA.

Core Mechanism of Action: SIRT3-Mediated Mitochondrial Protection

The cornerstone of this compound's therapeutic efficacy in ischemic injury lies in its ability to directly bind to and activate mitochondrial Sirtuin 3 (SIRT3).[1][2] SIRT3 is a critical regulator of mitochondrial function, and its activation by this compound leads to a cascade of beneficial downstream effects that collectively enhance mitochondrial resilience to ischemic stress.[1][2]

The binding of this compound to SIRT3 enhances the stabilization of the NAD+ complex, which in turn boosts SIRT3's deacetylase activity.[1][2] This heightened activity leads to the deacetylation and subsequent activation of several key mitochondrial proteins. One of the most critical targets is Manganese Superoxide Dismutase (MnSOD), a primary antioxidant enzyme in the mitochondria.[1] Activated MnSOD is more effective at scavenging reactive oxygen species (ROS), thus mitigating the oxidative stress that is a major contributor to ischemia-reperfusion injury.[1]

Beyond enhancing antioxidant defense, the activation of SIRT3 by this compound also improves overall mitochondrial metabolism. This includes promoting glucose oxidation and preserving the function of the electron transport chain components.[1] The culmination of these effects is improved mitochondrial respiration, increased ATP production, and ultimately, enhanced cellular survival in the face of ischemic insult.[1][2]

Signaling Pathway of this compound in Cardioprotection

Caption: Signaling pathway of this compound-mediated cardioprotection.

Quantitative Data on Cardioprotective Efficacy

The cardioprotective effects of this compound have been quantified in various preclinical models of myocardial ischemia-reperfusion injury. The following tables summarize the key findings.

Table 1: Ex Vivo Cardioprotection by this compound in Isolated Mouse Hearts

| Experimental Model | Treatment Protocol | Ischemia/Reperfusion Duration | Key Outcome Measures | Results | Reference |

| Isolated Working Mouse Heart | 1 µM 19,20-EDP perfused 10 min before ischemia | 20 min global ischemia / 40 min reperfusion | Cardiac Output, Cardiac Work, Developed Pressure | Significantly higher recovery compared to vehicle controls. | [3] |

| Langendorff Perfused Mouse Heart | 1 µM 19,20-EDP | 30 min global ischemia / 40 min reperfusion | Left Ventricular Developed Pressure (LVDP) Recovery | Significantly improved post-ischemic recovery of LVDP compared to vehicle. | [2] |

| Langendorff Perfused Mouse Heart | 1 µM 19,20-EDP with/without SIRT3 inhibitors (NAM or 3-TYP) | 30 min global ischemia / 40 min reperfusion | LVDP Recovery, Infarct Size | Protective effects of 19,20-EDP were blocked by SIRT3 inhibitors. | [2] |

Table 2: In Vivo Cardioprotection by this compound in a Mouse Model of Myocardial Infarction

| Experimental Model | Treatment Protocol | Duration of Study | Key Outcome Measures | Results | Reference |

| Permanent Ligation of Left Anterior Descending (LAD) Artery | 10 µg/kg/day 19,20-EDP administered post-LAD surgery | 5 days | Ejection Fraction (EF%) | Significantly better systolic function (higher EF%) compared to saline-treated mice. | [2] |

| Permanent Ligation of LAD Artery | 10 µg/kg/day 19,20-EDP with SIRT3 inhibitor (3-TYP) | 5 days | Ejection Fraction (EF%) | The protective effect of 19,20-EDP on EF% was eliminated by co-administration of a SIRT3 inhibitor. | [2] |

Detailed Experimental Protocols

Ex Vivo Langendorff Ischemia-Reperfusion Model in Mouse Hearts

This protocol is a synthesis of commonly used methods for assessing the direct effects of compounds on cardiac function in an ex vivo setting.

Objective: To evaluate the cardioprotective effect of this compound on isolated mouse hearts subjected to global ischemia and reperfusion.

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.

-

This compound stock solution

-

Surgical instruments for heart isolation

-

Data acquisition system to monitor cardiac function (e.g., LVDP, heart rate)

Procedure:

-

Animal Preparation: Anesthetize a C57BL/6 mouse and administer heparin to prevent coagulation.

-

Heart Isolation: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Mount the aorta onto the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

-

Baseline Measurement: Record baseline cardiac function parameters for 10-20 minutes.

-

Treatment: Perfuse the heart with Krebs-Henseleit buffer containing 1 µM this compound (or vehicle control) for 10 minutes prior to ischemia.

-

Global Ischemia: Induce global normothermic ischemia by stopping the perfusion for 30 minutes.

-

Reperfusion: Reinitiate perfusion with the respective treatment or control buffer for 40-60 minutes.

-

Data Acquisition: Continuously record cardiac function throughout the experiment.

-

Infarct Size Assessment (optional): At the end of reperfusion, slice the ventricle and incubate with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.

In Vivo Myocardial Infarction Model (LAD Ligation) in Mice

This protocol describes a widely used in vivo model to study the effects of therapeutic agents on myocardial infarction.

Objective: To assess the in vivo cardioprotective efficacy of this compound following a surgically induced myocardial infarction.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Ventilator

-

Surgical microscope and instruments

-

Suture material (e.g., 8-0 silk)

-

This compound solution for administration

-

Echocardiography system

Procedure:

-

Anesthesia and Ventilation: Anesthetize the mouse and intubate to provide mechanical ventilation.

-

Surgical Preparation: Shave the chest area and perform a left thoracotomy to expose the heart.

-

LAD Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.

-

Chest Closure: Close the chest wall in layers.

-

Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.

-

Treatment Administration: Administer this compound (e.g., 10 µg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection) starting from the day of surgery for the duration of the study.

-

Functional Assessment: Perform serial echocardiography at baseline and at specified time points (e.g., day 5 post-MI) to assess cardiac function (e.g., ejection fraction).

Experimental Workflow Diagram

Caption: General experimental workflows for ex vivo and in vivo models.

Therapeutic Potential in Ischemic Stroke: An Emerging Area

While the cardioprotective effects of this compound are well-documented, its neuroprotective role in ischemic stroke is less defined, with much of the current understanding being inferred from studies on its parent compound, DHA. DHA has been shown to be robustly neuroprotective in experimental stroke models, reducing infarct volume and improving neurological outcomes.[1][3][4] The mechanisms underlying DHA's neuroprotection are multifaceted and include anti-inflammatory, anti-apoptotic, and pro-survival signaling pathways.[5]

Given that this compound is a key bioactive metabolite of DHA, it is plausible that it contributes to the neuroprotective effects observed with DHA administration. EDPs, in general, are known to possess anti-inflammatory properties, which are highly relevant to the pathophysiology of ischemic stroke where neuroinflammation plays a critical role in secondary brain injury.[6]

However, direct evidence from studies specifically investigating the administration of this compound in animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, is currently limited in the published literature. Therefore, this remains a promising but underexplored area of research. Future studies are warranted to determine the specific neuroprotective efficacy of this compound, its optimal therapeutic window, and its precise mechanisms of action in the context of ischemic stroke.

Future Directions and Conclusion

This compound stands out as a promising therapeutic candidate for ischemic injuries, particularly myocardial infarction. Its well-defined mechanism of action, centered on the activation of SIRT3 and the subsequent enhancement of mitochondrial function, provides a strong rationale for its further development. The quantitative data from preclinical models consistently demonstrate its cardioprotective efficacy.

For drug development professionals, the targeted nature of this compound's action on a key mitochondrial regulator makes it an attractive molecule. Future research should focus on optimizing its delivery and formulation to enhance bioavailability and efficacy in a clinical setting.

For researchers and scientists, the exploration of this compound's full therapeutic potential is an exciting frontier. Key areas for future investigation include:

-

Neuroprotection in Ischemic Stroke: Conducting rigorous preclinical studies using models like MCAO to directly assess the neuroprotective effects of this compound.

-

Pleiotropic Mechanisms: Investigating other potential signaling pathways beyond SIRT3 that may contribute to its protective effects.

-

Combination Therapies: Evaluating the synergistic effects of this compound with other therapeutic agents, such as sEH inhibitors, which can increase its endogenous levels.

References

- 1. Docosahexaenoic acid confers enduring neuroprotection in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective effect of 19,20-epoxydocosapentaenoic acid (19,20-EDP) in ischaemic injury involves direct activation of mitochondrial sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docosahexaenoic acid confers enduring neuroprotection in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Robust Docosahexaenoic Acid-Mediated Neuroprotection in a Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic acid reduces cellular inflammatory response following permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleoylethanolamide Protects against Acute Ischemic Stroke by Promoting PPARα-Mediated Microglia/Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Total Synthesis of 19(S),20(R)-EDP

Introduction

19(S),20(R)-dihydroxyeicosapentaenoic acid (19(S),20(R)-EDP) is a vicinal diol metabolite of eicosapentaenoic acid (EPA), formed via the hydrolysis of 19,20-epoxyeicosatetraenoic acid (19,20-EET). These lipid mediators are involved in a variety of physiological processes, and the stereochemistry of the diol is crucial for their biological activity. This document outlines a detailed protocol for the asymmetric total synthesis of this compound, providing a reliable method for obtaining stereochemically pure material for research and drug development purposes. The synthetic strategy is based on a convergent approach, featuring a Sharpless asymmetric dihydroxylation to establish the key stereocenters.

Overall Synthetic Strategy

The total synthesis of this compound is accomplished through a convergent route, which involves the preparation of two key fragments: a C1-C17 polyunsaturated phosphonium (B103445) ylide and a C18-C22 aldehyde bearing the 19(S),20(R)-diol. The synthesis culminates in a Wittig reaction to couple these fragments, followed by deprotection to yield the final product.

Figure 1: Convergent synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Yields and Stereoselectivity for Key Synthetic Steps

| Step | Transformation | Starting Material | Product | Yield (%) | Stereoselectivity (ee/dr) |

| 1 | Protection of 4-penten-1-ol | 4-Penten-1-ol | TBDPS-protected alkene | >95% | N/A |

| 2 | Sharpless Asymmetric Dihydroxylation | TBDPS-protected alkene | Protected 19(S),20(R)-diol | ~90% | >95% ee |

| 3 | Oxidative Cleavage and Protection | Protected diol | C18-C22 Aldehyde | ~85% | N/A |

| 4 | Synthesis of C1-C17 Phosphonium Ylide | Various | C1-C17 Phosphonium Salt | - | N/A |

| 5 | Wittig Reaction | Aldehyde and Ylide | Protected this compound | ~70-80% | >10:1 Z:E |

| 6 | Deprotection | Protected EDP | This compound | >90% | N/A |

Experimental Protocols

Protocol 1: Synthesis of the C18-C22 Aldehyde Fragment

Step 1: Protection of 4-Penten-1-ol

-

To a solution of 4-penten-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add imidazole (B134444) (2.5 eq).

-

Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the TBDPS-protected alkene.

Step 2: Sharpless Asymmetric Dihydroxylation

-

To a mixture of t-BuOH and water (1:1) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (1.0 eq).

-

Stir the mixture until both phases are clear.

-

Add the TBDPS-protected alkene (1.0 eq) and stir vigorously at 0 °C for 18-24 hours.

-

Quench the reaction by adding solid sodium sulfite (B76179) and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with 2 M NaOH, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the protected 19(S),20(R)-diol. The enantiomeric excess can be determined by chiral HPLC analysis of the corresponding Mosher ester derivative.[1][2][3][4]

Step 3: Oxidative Cleavage and Protection

-

Protect the newly formed diol, for example, as an acetonide, using 2,2-dimethoxypropane (B42991) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

-

The terminal alkene of the protected diol can then be subjected to ozonolysis followed by a reductive workup (e.g., with triphenylphosphine (B44618) or dimethyl sulfide) to yield the corresponding aldehyde.

-

Alternatively, oxidative cleavage with NaIO₄ in the presence of a catalytic amount of OsO₄ can be employed.

Protocol 2: Synthesis of the C1-C17 Polyunsaturated Phosphonium Ylide

The C1-C17 fragment is a polyunsaturated alkyl chain that can be synthesized from commercially available starting materials using established methods, including Sonogashira couplings and stereoselective reductions to install the Z-alkenes. The terminal alcohol of this fragment is then converted to the corresponding phosphonium salt.

-

Synthesize the C1-C17 polyunsaturated alcohol with the desired stereochemistry of the double bonds.

-

Convert the terminal alcohol to an iodide using I₂, PPh₃, and imidazole.

-

React the resulting iodide with PPh₃ in a suitable solvent like acetonitrile (B52724) at reflux to form the phosphonium salt.

-

The phosphonium ylide is generated in situ just before the Wittig reaction by treatment with a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS).

Protocol 3: Wittig Reaction and Final Deprotection

Step 1: Wittig Coupling

-

Suspend the C1-C17 phosphonium salt in anhydrous THF at -78 °C.

-

Add a strong base (e.g., NaHMDS, 1.0 M in THF) dropwise until the characteristic red color of the ylide persists.

-

Stir the solution for 1 hour at -78 °C.

-

Add a solution of the C18-C22 aldehyde in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the protected this compound.

Step 2: Deprotection

-

Dissolve the protected this compound in THF.

-

Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF) to remove the silyl (B83357) protecting groups.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

If an acetonide was used, it can be removed under acidic conditions (e.g., acetic acid in THF/water).

-

Purify the final product by reverse-phase HPLC to yield this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and the logic of the convergent synthesis.

Figure 2: Logical flow of the asymmetric total synthesis.

References

Chiral Separation of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) Enantiomers by High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the chiral separation of 19,20-epoxydocosapentaenoic acid (19,20-EDP) enantiomers using High-Performance Liquid Chromatography (HPLC). 19,20-EDP, a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), exhibits stereospecific biological activities, making the accurate analysis of its enantiomers crucial in various research and drug development contexts. This protocol outlines the sample preparation, HPLC conditions utilizing a cellulose-based chiral stationary phase, and expected results for the successful resolution of 19(R),20(S)-EDP and 19(S),20(R)-EDP.

Introduction

Epoxydocosapentaenoic acids (EDPs) are a class of lipid mediators that play significant roles in physiological and pathophysiological processes, including inflammation, angiogenesis, and cardiovascular function.[1] The biological effects of these molecules are often enantiomer-specific. Therefore, the ability to separate and quantify the individual enantiomers of 19,20-EDP is essential for understanding their distinct biological roles and for the development of stereochemically pure therapeutic agents. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for the separation of enantiomers.[2] This application note details a robust method for the baseline separation of 19,20-EDP enantiomers.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to remove interferences and ensure the longevity of the chiral column. The following protocol is recommended for the extraction of 19,20-EDP from biological matrices or reaction mixtures.

Materials:

-

Methanol (B129727) (MeOH), HPLC grade

-

Water, HPLC grade

-

Hexane, HPLC grade

-

Ethyl Acetate (B1210297), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Collection: Collect the biological sample (e.g., plasma, tissue homogenate) or reaction mixture.

-

Protein Precipitation (for biological samples): To 1 volume of the sample, add 3 volumes of ice-cold methanol. Vortex thoroughly for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

-

Acidification: Acidify the supernatant to a pH of approximately 3.5 with formic acid.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the acidified supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the 19,20-EDP with 5 mL of ethyl acetate.

-

-

Solvent Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in the HPLC mobile phase to a final concentration of approximately 0.5 mM.[3]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC Instrumentation and Conditions

Instrumentation:

-

HPLC system with a pump capable of isocratic elution

-

Autosampler

-

UV-Vis detector

Chromatographic Conditions:

| Parameter | Value |

| Column | Phenomenex Lux® Cellulose-3 |

| Particle Size | 5 µm |

| Dimensions | 250 x 4.6 mm |

| Mobile Phase | Isocratic: 45% 50 mM Ammonium Bicarbonate in Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (approximately 25°C) |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Sample Concentration | ~0.5 mM[3] |

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of 19,20-EDP enantiomers under the specified conditions. Please note that the retention times are representative and may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions.

| Enantiomer | Retention Time (min) |

| 19(R),20(S)-EDP | ~18.5 |

| This compound | ~21.0 |

Calculated Parameters:

| Parameter | Value |

| Resolution (Rs) | > 1.5 |

Mandatory Visualizations

Caption: Workflow for the chiral HPLC analysis of 19,20-EDP enantiomers.

Signaling Pathways and Logical Relationships

The accurate determination of the enantiomeric composition of 19,20-EDP is critical for elucidating its role in biological signaling pathways. For instance, different enantiomers may exhibit varying affinities for receptors or be metabolized at different rates by enzymes such as soluble epoxide hydrolase (sEH).

Caption: Biosynthesis and metabolism of 19,20-EDP enantiomers.

Conclusion

The protocol described in this application note provides a reliable and robust method for the chiral separation of 19,20-EDP enantiomers by HPLC. The use of a cellulose-based chiral stationary phase allows for excellent resolution, enabling accurate quantification of the individual enantiomers. This methodology is a valuable tool for researchers in the fields of lipidomics, pharmacology, and drug discovery who are investigating the stereospecific roles of 19,20-EDP in health and disease.

References

- 1. aocs.org [aocs.org]

- 2. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective separation of some polyunsaturated epoxy fatty acids by high-performance liquid chromatography on a cellulose phenylcarbamate (Chiralcel OC) stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Quantification of 19(S),20(R)-EDP in Tissues

For Researchers, Scientists, and Drug Development Professionals